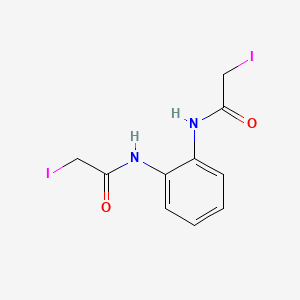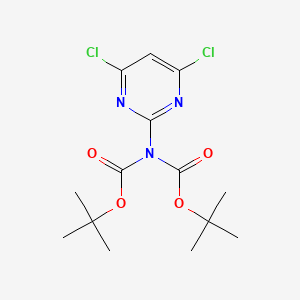
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine is an organic compound with the molecular formula C14H19Cl2N3O4 and a molecular weight of 364.22 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine . Pyrimidines are significant in various fields, including pharmaceuticals and agrochemicals, due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes where the reagents are combined in large reactors under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Condensation Reactions: It can also undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.
Condensation: Reagents such as aldehydes or ketones can be used in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific nucleophile or condensing agent used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by preventing the assembly of viral proteins into new virions . Additionally, it may inhibit immune-activated nitric oxide production, which is relevant in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound is a precursor in the synthesis of 2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine and shares similar chemical properties.
2,4,6-Tri-tert-butylpyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.
Uniqueness
This compound is unique due to the presence of the tert-butoxycarbonyl protecting groups, which enhance its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C14H19Cl2N3O4 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
tert-butyl N-(4,6-dichloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H19Cl2N3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-17-8(15)7-9(16)18-10/h7H,1-6H3 |
InChI Key |
NZGLVAGQMLQBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CC(=N1)Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



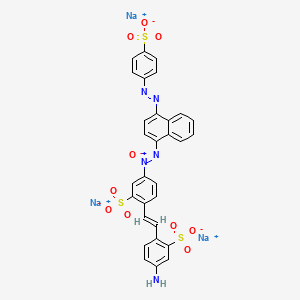


![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
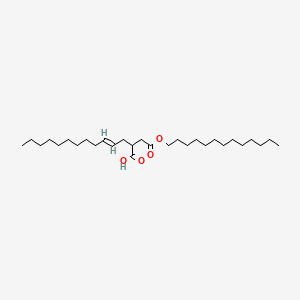
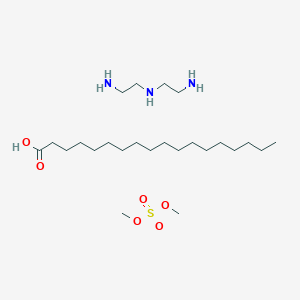
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
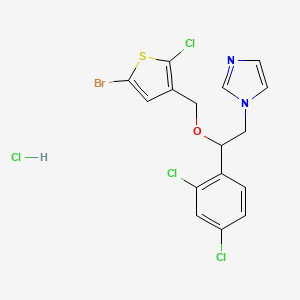

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
